Cyclohexanonacontane
Description
Cyclohexanonacontane is a large cyclic hydrocarbon characterized by its 90-membered carbon ring structure (C₉₀H₁₈₀). This macrocyclic compound has garnered significant attention in materials science and organic chemistry due to its unique conformational behavior, particularly its role in elucidating chain-folding mechanisms in crystallites . Its large ring size distinguishes it from smaller cycloalkanes, as steric strain is minimized, allowing for distinct packing arrangements in solid-state structures. Studies on this compound have advanced understanding of polymer crystallinity, serving as a model for polyethylene chain dynamics .
Properties
CAS No. |
63217-79-8 |
|---|---|
Molecular Formula |
C96H192 |
Molecular Weight |
1346.5 g/mol |
IUPAC Name |
cyclohexanonacontane |
InChI |
InChI=1S/C96H192/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-74-76-78-80-82-84-86-88-90-92-94-96-95-93-91-89-87-85-83-81-79-77-75-73-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-96H2 |
InChI Key |
SAYRHCYCQBKORE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of cyclohexanonacontane involves complex organic reactions. While specific synthetic routes for this compound are not extensively documented, the general approach to synthesizing large cycloalkanes typically involves the cyclization of long-chain hydrocarbons. This can be achieved through various methods, including:
Dehydration of Alcohols: Similar to the preparation of cyclohexene from cyclohexanol using an acid catalyst like phosphoric acid
Oxidation of Alkanes: Using catalysts such as cobalt to facilitate the oxidation process.
Chemical Reactions Analysis
Cyclohexanonacontane, like other cycloalkanes, can undergo several types of chemical reactions:
Oxidation: Cycloalkanes can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert cycloalkanes into alkanes or other reduced forms.
Substitution: Cycloalkanes can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like oxygen or potassium permanganate and reducing agents like hydrogen or lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexanonacontane has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanonacontane in its applications is primarily related to its structural properties. The compound’s large ring structure allows for unique folding and packing behaviors, which are crucial for studying polymer crystallization. The molecular targets and pathways involved are typically related to the physical interactions between the cycloalkane chains and their environment, influencing properties like melting point and crystallinity .
Comparison with Similar Compounds
Key Observations:
- Ring Size and Reactivity: Smaller cycloalkanes (e.g., cyclotriacontane, C₃₀) exhibit higher reactivity due to ring strain, whereas this compound’s minimized strain stabilizes its conformation .
- Melting Behavior: Cyclotetracontane (C₄₀) shows a melting point intermediate between small and large rings, while this compound’s melting behavior is influenced by its ability to form ordered lamellar structures .
- Crystallite Packing: Solution-crystallized this compound adopts a well-defined ggagg fold, whereas melt-crystallized cyclodoheptacontane (C₇₇) exhibits strained, disordered folds .
Thermodynamic and Kinetic Behavior
- Enthalpy of Fusion: Larger rings like this compound exhibit higher enthalpies of fusion compared to cyclotriacontane, reflecting stronger intermolecular interactions in ordered crystalline phases.
- Synthetic Challenges: The synthesis of this compound requires specialized catalytic methods to avoid ring-opening side reactions, unlike smaller cycloalkanes that can be synthesized via conventional cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
